molecular formula C24H16ClN3 B13070086 6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline

6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline

Cat. No.: B13070086
M. Wt: 381.9 g/mol
InChI Key: OZHBKFKRCHAUSL-UHFFFAOYSA-N
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Description

6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Another method involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene . This method can be used to construct the quinoline core with various substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the quinoline core.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    4-Chloroquinoline: A derivative with a chlorine substituent on the quinoline ring.

    5-Phenylimidazole: A compound with a phenyl group on the imidazole ring.

Uniqueness

6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a 4-chlorophenyl and a phenyl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C24H16ClN3

Molecular Weight

381.9 g/mol

IUPAC Name

6-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]quinoline

InChI

InChI=1S/C24H16ClN3/c25-20-11-8-17(9-12-20)23-22(16-5-2-1-3-6-16)27-24(28-23)19-10-13-21-18(15-19)7-4-14-26-21/h1-15H,(H,27,28)

InChI Key

OZHBKFKRCHAUSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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